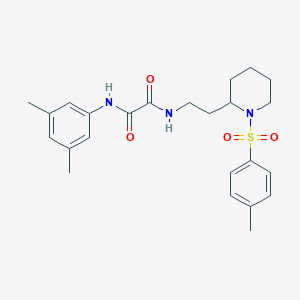

1-(2-Hydroxycyclopentyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

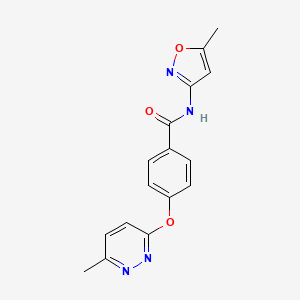

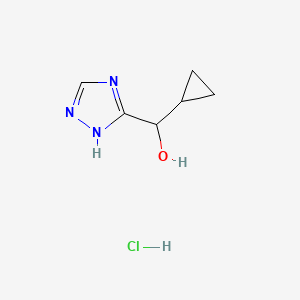

1-(2-Hydroxycyclopentyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(2-Hydroxycyclopentyl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound “this compound” interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The action of “this compound” affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells . This disruption of the viral entry process can lead to a decrease in the rate of HIV-1 infection and slow down the progression to AIDS .

Result of Action

The molecular and cellular effects of the action of “this compound” are primarily related to its antagonistic activity on the CCR5 receptor. By blocking this receptor, the compound can inhibit the entry of HIV-1 into host cells . This can result in a decreased rate of HIV-1 infection and a slower progression to AIDS .

Análisis Bioquímico

Biochemical Properties

1-(2-Hydroxycyclopentyl)piperidin-4-ol, like other piperidin-4-ol derivatives, has been evaluated for potential treatment of diseases such as HIV . The compound interacts with the CCR5 receptor, a protein that plays a crucial role in the entry of HIV-1 into cells . The nature of this interaction involves the basic nitrogen atom in the compound, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Cellular Effects

The interaction of this compound with the CCR5 receptor can influence cell function. Specifically, it can affect cell signaling pathways related to HIV-1 entry

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the CCR5 receptor . This interaction can potentially inhibit the entry of HIV-1 into cells

Métodos De Preparación

The synthesis of 1-(2-Hydroxycyclopentyl)piperidin-4-ol involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The hydroxyl group can be introduced through selective functionalization reactions, such as hydroxylation of cyclopentyl derivatives . Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-(2-Hydroxycyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups using reagents like LiAlH4 (Lithium aluminium hydride).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products: These reactions can lead to the formation of various derivatives, such as ketones, aldehydes, and substituted piperidines.

Aplicaciones Científicas De Investigación

1-(2-Hydroxycyclopentyl)piperidin-4-ol has several applications in scientific research:

Comparación Con Compuestos Similares

1-(2-Hydroxycyclopentyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

Piperidin-4-ol: Lacks the cyclopentyl group, making it less hydrophobic and potentially less effective in certain biological applications.

1-(2-Hydroxyethyl)piperidin-4-ol: Contains an ethyl group instead of a cyclopentyl group, which may alter its binding affinity and pharmacokinetic properties.

1-(2-Hydroxycyclohexyl)piperidin-4-ol: Contains a cyclohexyl group, which may increase its hydrophobicity and affect its biological activity.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Propiedades

IUPAC Name |

1-(2-hydroxycyclopentyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-8-4-6-11(7-5-8)9-2-1-3-10(9)13/h8-10,12-13H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKNTCXCGBETJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)

![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)

![1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2622033.png)

![ETHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2622041.png)